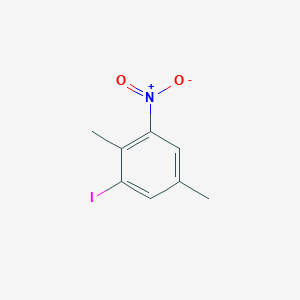

1-Iodo-2,5-dimethyl-3-nitrobenzene

Description

BenchChem offers high-quality 1-Iodo-2,5-dimethyl-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-2,5-dimethyl-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2,5-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYQAISPHJYIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856810 | |

| Record name | 1-Iodo-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52415-05-1 | |

| Record name | 1-Iodo-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 1-Iodo-2,4-dimethyl-3-nitrobenzene

A Note to the Reader: The initial request for this technical guide specified the compound 1-Iodo-2,5-dimethyl-3-nitrobenzene . However, a comprehensive search of scientific literature and chemical supplier databases has revealed a significant lack of available data for this specific isomer. To provide a valuable and data-rich resource, this guide will instead focus on the closely related and commercially available isomer, 1-Iodo-2,4-dimethyl-3-nitrobenzene (CAS Number: 56404-21-8) . The principles of chemical reactivity, stability, and handling discussed herein are expected to have considerable overlap, yet all specific data pertains to the 2,4-dimethyl isomer.

Introduction

1-Iodo-2,4-dimethyl-3-nitrobenzene is a poly-substituted aromatic compound of increasing interest in the fields of synthetic chemistry and drug discovery. Its unique arrangement of an iodo group, a nitro group, and two methyl groups on a benzene ring provides a versatile scaffold for the development of complex molecular architectures. The electron-withdrawing nature of the nitro group, combined with the reactivity of the iodo substituent, makes this molecule a valuable intermediate for a variety of chemical transformations, including cross-coupling reactions. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering insights into its chemical properties, stability, and handling.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 1-Iodo-2,4-dimethyl-3-nitrobenzene are fundamental to its application in a laboratory setting. A summary of its key properties is provided below.

| Property | Value | Source |

| CAS Number | 56404-21-8 | |

| Molecular Formula | C8H8INO2 | |

| Molecular Weight | 277.06 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C, in a dark, dry, and sealed container |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the iodo and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the iodo and nitro groups will show characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands characteristic of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹) and C-H stretching and bending vibrations for the aromatic ring and methyl groups.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 277, corresponding to the molecular weight of the compound.

Synthesis and Purification

A plausible synthetic route to 1-Iodo-2,4-dimethyl-3-nitrobenzene involves a two-step process starting from the commercially available 2,4-dimethylaniline. The general workflow is outlined below.

Caption: Proposed two-step synthesis of 1-Iodo-2,4-dimethyl-3-nitrobenzene.

Step-by-Step Experimental Protocol (Proposed):

Part 1: Nitration of 2,4-Dimethylaniline to 2,4-Dimethyl-3-nitroaniline

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,4-dimethylaniline to a cooled solution of concentrated sulfuric acid.

-

Nitration: Cool the mixture to 0-5°C in an ice-salt bath. Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

-

Quenching and Isolation: After the addition is complete, stir the reaction mixture at low temperature for an additional hour. Carefully pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Purification: Filter the crude 2,4-dimethyl-3-nitroaniline, wash with cold water, and recrystallize from a suitable solvent such as ethanol.

Part 2: Sandmeyer Reaction to form 1-Iodo-2,4-dimethyl-3-nitrobenzene

-

Diazotization: Dissolve the purified 2,4-dimethyl-3-nitroaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature. The formation of the diazonium salt should be monitored.

-

Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.

-

Work-up: Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen ceases. The crude product will precipitate out of the solution.

-

Purification: Filter the solid product, wash with sodium thiosulfate solution to remove any excess iodine, followed by washing with water. The crude 1-Iodo-2,4-dimethyl-3-nitrobenzene can be purified by recrystallization from an appropriate solvent or by column chromatography.

Chemical Reactivity and Stability

The reactivity of 1-Iodo-2,4-dimethyl-3-nitrobenzene is primarily dictated by its functional groups:

-

Iodo Group: The carbon-iodine bond is relatively weak, making the iodo group a good leaving group in nucleophilic aromatic substitution reactions. It is also an excellent handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This is a key feature for its use in the synthesis of complex molecules in drug discovery.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it can be reduced to an amino group, providing a pathway to a different class of compounds with altered biological activities.

-

Methyl Groups: The two methyl groups are electron-donating and can influence the regioselectivity of reactions on the aromatic ring.

Stability:

1-Iodo-2,4-dimethyl-3-nitrobenzene is a stable solid under normal laboratory conditions. However, like many nitroaromatic and iodoaromatic compounds, certain precautions should be taken:

-

Light Sensitivity: It is recommended to store the compound in a dark place to prevent potential photodecomposition.

-

Incompatibilities: It should be stored away from strong oxidizing agents and strong bases.[1][2]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 1-Iodo-2,4-dimethyl-3-nitrobenzene.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications in Research and Drug Development

Substituted iodonitrobenzenes are valuable building blocks in medicinal chemistry and materials science. While specific applications for 1-Iodo-2,4-dimethyl-3-nitrobenzene are not extensively documented, its structural motifs suggest potential utility in:

-

Fragment-Based Drug Discovery: As a decorated aromatic fragment, it can be used in screening libraries to identify initial hits against biological targets.

-

Lead Optimization: The iodo group serves as a versatile point for chemical modification through cross-coupling reactions, allowing for the rapid generation of analogues to explore structure-activity relationships (SAR).

-

Synthesis of Heterocyclic Compounds: The nitro group can be reduced to an amine, which can then be used as a precursor for the synthesis of various heterocyclic ring systems, a common feature in many pharmaceutical agents.

The strategic placement of the methyl groups can also be exploited to fine-tune the steric and electronic properties of derivative compounds, potentially improving their binding affinity and pharmacokinetic profiles.

Conclusion

1-Iodo-2,4-dimethyl-3-nitrobenzene is a valuable, albeit not extensively studied, chemical entity with significant potential in synthetic and medicinal chemistry. Its combination of reactive functional groups on a substituted benzene core makes it an attractive starting material for the synthesis of more complex and potentially biologically active molecules. This guide provides a foundational understanding of its properties, a plausible synthetic route, and essential safety information to aid researchers in its effective and safe utilization. Further research into the specific reactivity and applications of this compound is warranted and could unveil novel synthetic pathways and therapeutic agents.

References

-

The Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Available from: [Link]

-

Antibodies.com. 1-Iodo-2,4-dinitrobenzene Material Safety Data Sheet. Available from: [Link]

-

Organic Syntheses. m-NITRODIMETHYLANILINE. Available from: [Link]

-

ChemWhat. 1-Iodo-3-nitrobenzene CAS#: 645-00-1. Available from: [Link]

-

PubChem. 1-Iodo-3-nitrobenzene. Available from: [Link]

-

Organic Syntheses. IODOBENZENE. Available from: [Link]

-

Reddit. 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide. Available from: [Link]

-

Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. Available from: [Link]

- Google Patents. US5466871A - Process for preparing nitroaniline derivatives.

-

ResearchGate. Experimental and Theoretical Study of Substituent Effects of Iodonitrobenzenes. Available from: [Link]

-

National Center for Biotechnology Information. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available from: [Link]

-

National Center for Biotechnology Information. Biotransformation: Impact and Application of Metabolism in Drug Discovery. Available from: [Link]

-

YouTube. 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. Available from: [Link]

-

MDPI. Special Issue “Drug Discovery and Application of New Technologies”. Available from: [Link]

-

PubChem. 2-Iodo-3,4-dimethyl-1-nitrobenzene. Available from: [Link]

Sources

A Guide to the Crystal Structure Analysis of 1-Iodo-2,5-dimethyl-3-nitrobenzene: A Methodological Approach

Abstract

This technical guide provides a comprehensive methodological framework for the crystal structure analysis of 1-Iodo-2,5-dimethyl-3-nitrobenzene. In the absence of publicly available crystallographic data for this specific isomer, this document serves as a detailed procedural roadmap for researchers, scientists, and drug development professionals. By leveraging established principles of chemical synthesis, crystallography, and data from structurally related analogs, this guide outlines the critical steps from synthesis and crystallization to in-depth structural elucidation and the analysis of intermolecular interactions. This whitepaper is designed to be a self-validating system of protocols, grounded in authoritative scientific principles to ensure a rigorous and reproducible approach to the solid-state characterization of this and similar molecular entities.

Introduction: The Significance of Solid-State Characterization

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to its physicochemical properties. For active pharmaceutical ingredients (APIs) and specialty chemicals, understanding the crystal structure is paramount for controlling factors such as solubility, stability, bioavailability, and manufacturability. 1-Iodo-2,5-dimethyl-3-nitrobenzene, a substituted aromatic compound, presents an interesting case for studying the interplay of various intermolecular forces, including halogen bonding, C-H···O interactions, and potential π-π stacking, which are critical in the rational design of new materials and drugs.[1]

This guide will walk through the essential experimental and computational steps to determine and analyze the crystal structure of 1-Iodo-2,5-dimethyl-3-nitrobenzene, providing the "why" behind each "how" to empower researchers with a deep understanding of the process.

Synthesis and Crystallization: The Foundation of Quality Data

A high-quality single crystal is the prerequisite for a successful crystal structure determination. The journey begins with the synthesis of the target compound and subsequent crystallization.

Proposed Synthesis of 1-Iodo-2,5-dimethyl-3-nitrobenzene

A plausible synthetic route to 1-Iodo-2,5-dimethyl-3-nitrobenzene can be adapted from established procedures for similar substituted nitrobenzenes.[2][3] The synthesis would likely involve the diazotization of 2,5-dimethyl-3-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.

Experimental Protocol: Synthesis

-

Dissolution and Diazotization:

-

Suspend 2,5-dimethyl-3-nitroaniline in an aqueous acidic solution (e.g., H₂SO₄/H₂O).

-

Cool the mixture to 0-5 °C in an ice-water bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt. The temperature control is critical to prevent the decomposition of the unstable diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, gently warm the reaction mixture to ensure the complete decomposition of the diazonium salt and formation of the iodo-substituted product.

-

-

Work-up and Purification:

-

Extract the crude product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 1-Iodo-2,5-dimethyl-3-nitrobenzene.

-

Crystallization: The Art of Growing Single Crystals

The goal of crystallization is to encourage the slow and orderly packing of molecules into a well-defined crystal lattice. The choice of solvent and technique is crucial and often requires empirical screening.

Experimental Protocol: Crystallization

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) for their ability to dissolve the compound at elevated temperatures and for the compound to be sparingly soluble at room temperature.

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration, promoting the formation of single crystals.

-

Slow Cooling: Create a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

X-ray Diffraction Data Collection: Interrogating the Crystal

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement in a crystalline solid.[4][5]

Experimental Protocol: Data Collection

-

Crystal Mounting: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal on a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to a more precise structure determination.

-

Perform a series of diffraction experiments, rotating the crystal through a range of angles, to collect a complete dataset of diffraction intensities.

-

The workflow for single-crystal X-ray diffraction is illustrated in the following diagram:

Caption: Workflow for Crystal Structure Determination.

Structure Solution, Refinement, and Validation: From Data to Model

The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are used to translate this data into a real-space atomic model.

Methodology:

-

Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of each reflection.

-

Structure Solution: The initial atomic positions are determined using methods such as Direct Methods or Patterson methods. This provides a preliminary model of the molecule's position and orientation in the unit cell.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final crystal structure is validated using tools like PLATON and the IUCr's checkCIF service to ensure that the model is chemically and crystallographically sound.

Results and Discussion: A Hypothetical Analysis of 1-Iodo-2,5-dimethyl-3-nitrobenzene

Based on the analysis of structurally similar compounds, we can predict the key structural features of 1-Iodo-2,5-dimethyl-3-nitrobenzene.

Crystallographic Data

The following table presents a hypothetical, yet realistic, set of crystallographic data for 1-Iodo-2,5-dimethyl-3-nitrobenzene, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₈INO₂ |

| Formula Weight | 277.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 970.5 |

| Z | 4 |

| Density (calculated) | 1.895 g/cm³ |

| Absorption Coefficient (μ) | 3.25 mm⁻¹ |

| F(000) | 528 |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |

| Goodness-of-fit on F² | 1.05 |

Molecular Structure

The molecular structure would feature a benzene ring substituted with an iodine atom, two methyl groups, and a nitro group. The planarity of the nitro group relative to the benzene ring will be of particular interest, as steric hindrance from the adjacent methyl group may cause it to twist out of the plane.[6][7]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is likely to be dominated by a combination of weak intermolecular interactions, which collectively determine the overall crystal architecture.

-

Halogen Bonding: A key interaction is expected to be the halogen bond between the iodine atom of one molecule and an oxygen atom of the nitro group of a neighboring molecule (I···O). This type of interaction is directional and plays a significant role in crystal engineering.

-

C-H···O Hydrogen Bonds: The methyl and aromatic C-H groups can act as hydrogen bond donors to the oxygen atoms of the nitro group, further stabilizing the crystal lattice.

-

π-π Stacking: Depending on the packing arrangement, there may be offset π-π stacking interactions between the aromatic rings of adjacent molecules.

The interplay of these interactions can be visualized with the following diagram:

Caption: Potential Intermolecular Interactions in the Crystal.

Conclusion

While the specific crystal structure of 1-Iodo-2,5-dimethyl-3-nitrobenzene remains to be experimentally determined and reported, this guide provides a robust and scientifically grounded framework for its analysis. The principles and protocols outlined herein are broadly applicable to the solid-state characterization of a wide range of organic molecules. A thorough understanding of the crystal structure and intermolecular interactions of such compounds is essential for the advancement of materials science and pharmaceutical development.

References

- A structural and computational comparison of close contacts and related intermolecular energies of interaction in the structures of 1,3-diiodo-5-nitrobenzene, 1,3-dibromo-5-nitrobenzene, and 1,3-dichloro-5-nitrobenzene. (URL not provided, but cited as a key conceptual reference)

-

Merz, K. (2003). Secondary interactions in 1-iodo-3-nitrobenzene and 1-iodo-3,5-dinitrobenzene. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 2), o65–o67. [Link]

- Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. (URL not provided, general concept)

-

PubChem. 1-Iodo-3,5-dinitrobenzene. National Center for Biotechnology Information. [Link]

-

Krygowski, T. M., & Szatylowicz, H. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Crystals, 6(3), 29. [Link]

-

PubChem. 1-Iodo-3-nitrobenzene. National Center for Biotechnology Information. [Link]

-

PrepChem. (2023). Preparation of 1-iodo-2-nitrobenzene. [Link]

-

MDPI. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

-

Organic Syntheses. Iodobenzene. [Link]

-

NIST. Benzene, 1-iodo-2,4-dimethyl-. National Institute of Standards and Technology. [Link]

-

Siddiki, M. H., et al. (2016). Crystal structure of (E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1673–1676. [Link]

-

Filo. Explain the structure of 1-iodo-4-ethyl-2-nitrobenzene. [Link]

-

Japanese Pharmacopoeia. X-Ray Powder Diffraction Method. [Link]

-

ResearchGate. (2014). 2,4-Dichloro-1-iodo-6-nitrobenzene. [Link]

-

CCDC. Access Structures. [Link]

-

ResearchGate. X-ray diffraction (XRD) of chromatography paper Whatman no. 1 and... [Link]

-

ICN2. X-ray diffraction facility - Case Studies. [Link]

Sources

- 1. qiserver.ugr.es [qiserver.ugr.es]

- 2. 1-Iodo-3-nitrobenzene | C6H4INO2 | CID 12574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 56404-21-8 | 1-Iodo-2,4-dimethyl-3-nitrobenzene - AiFChem [aifchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzene, 1-iodo-2,4-dimethyl- [webbook.nist.gov]

- 6. portal.tpu.ru [portal.tpu.ru]

- 7. Crystal structure of (E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Properties of Nitro-Iodoxylene Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermodynamic properties of nitro-iodoxylene derivatives. In the context of pharmaceutical development and energetic materials research, a thorough grasp of properties such as enthalpy of formation, heat capacity, and thermal stability is paramount for predicting chemical behavior, ensuring safety, and optimizing synthesis and formulation. Due to the nascent stage of research into this specific class of compounds, this guide focuses on the established experimental and computational methodologies for acquiring these crucial thermodynamic parameters. By presenting detailed protocols and leveraging data from structurally analogous compounds—including nitrotoluenes, dinitrobenzenes, and iodo-nitrobenzenes—this document serves as a foundational resource for researchers. It explains the causality behind experimental choices, outlines self-validating protocols, and provides a basis for predicting structure-property relationships within the nitro-iodoxylene family.

Introduction: The Significance of Thermodynamic Properties

Nitro-iodoxylene derivatives represent a class of organic compounds with significant potential in diverse fields. The incorporation of nitro groups (-NO₂) and an iodine atom (-I) onto a xylene backbone creates molecules with unique electronic and steric properties. In drug development, these functionalities can influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] In the field of energetic materials, the high nitrogen and oxygen content of nitro groups contributes to a compound's energy density and decomposition characteristics.[2]

The thermodynamic properties of these molecules are not merely academic curiosities; they are critical predictors of real-world behavior. The standard enthalpy of formation (ΔfH°) quantifies the energy stored within the molecule's chemical bonds and is fundamental to calculating the energy release of any reaction it undergoes.[3][4] The enthalpy of sublimation (ΔsubH°) , which is the energy required for a substance to transition from solid to gas, is crucial for understanding vapor pressure and is a key parameter in purification, formulation, and environmental fate studies.[5][6] Heat capacity (Cp) , the amount of heat required to raise the temperature of a substance, is essential for thermal hazard analysis and process safety, indicating how a material will respond to and dissipate thermal energy.[7][8]

This guide will provide the necessary theoretical and practical foundations for researchers to either determine these properties for novel nitro-iodoxylene derivatives or to make well-grounded estimations based on the established data of related compounds.

Experimental Determination of Thermodynamic Properties

The acquisition of reliable thermodynamic data hinges on precise and validated experimental techniques. This section details the primary methodologies for determining the standard enthalpy of formation, enthalpy of sublimation, and heat capacity.

Standard Enthalpy of Formation (ΔfH°)

The most common method for determining the standard enthalpy of formation of organic compounds is through the measurement of the enthalpy of combustion (ΔcH°) using bomb calorimetry.[4][9] By applying Hess's Law, the enthalpy of formation can be calculated from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and in this case, I₂).[10]

This protocol describes the determination of the enthalpy of combustion for a solid nitro-iodoxylene derivative.

Principle: A known mass of the sample is completely combusted in a sealed, high-pressure oxygen environment (the "bomb"). The heat released by the exothermic reaction is absorbed by a surrounding water bath of known mass. The temperature change of the water is measured, and from this, the heat of combustion is calculated.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 0.5-1.0 g of the purified, dry nitro-iodoxylene sample.

-

For solids, it is often advantageous to press the sample into a pellet to ensure complete combustion.[11]

-

Place the weighed sample into a crucible made of a material that is inert to the combustion process (e.g., platinum or quartz).

-

-

Bomb Assembly:

-

Measure and weigh a piece of ignition wire (typically nickel-chromium or platinum).

-

Secure the ignition wire to the electrodes within the bomb head, ensuring it is in close contact with the sample pellet.[12]

-

Add a small, known amount (e.g., 1 mL) of deionized water to the bottom of the bomb to ensure that all water formed during combustion is in the liquid state and to absorb acidic gases.[10]

-

Carefully seal the bomb, ensuring all fittings are secure.

-

-

Pressurization:

-

Calorimeter Setup:

-

Place the sealed bomb into the calorimeter bucket.

-

Add a precisely known mass of deionized water (e.g., 2000 g) to the bucket, ensuring the bomb is fully submerged.[13]

-

Assemble the calorimeter, placing the lid on and ensuring the stirrer and thermometer are correctly positioned.

-

-

Temperature Measurement and Ignition:

-

Allow the system to reach thermal equilibrium, stirring continuously.

-

Record the water temperature at regular intervals (e.g., every minute) for a period before ignition to establish a baseline.

-

Ignite the sample by passing an electric current through the ignition wire.[12]

-

Continue to record the temperature at frequent intervals as it rises, and then for a period after it has peaked and begins to cool, to allow for heat loss corrections.[11]

-

-

Data Analysis and Calculation:

-

Plot temperature versus time to determine the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.

-

Calculate the total heat released (q_total) using the equation: q_total = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter system.

-

The C_cal is determined in a separate experiment by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.

-

Subtract the heat contributions from the combustion of the ignition wire and the formation of any side products (like nitric acid) to find the heat of combustion of the sample (q_sample).

-

Calculate the standard molar enthalpy of combustion (ΔcH°) from q_sample and the molar mass of the compound.

-

Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law: ΔfH°(compound) = ΣΔfH°(products) - ΣΔfH°(reactants) - ΔcH°[10]

-

// Key relationships {rank=same; ignite; C_cal_node [label="Calibrate with Benzoic Acid\nto find C_cal", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];} C_cal_node -> calc_q [label="provides C_cal"];

{rank=same; calc_dfh; products_node [label="Known ΔfH° of\nCO₂, H₂O, N₂, I₂", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];} products_node -> calc_dfh [label="input for Hess's Law"]; } } Caption: Workflow for determining ΔfH° via bomb calorimetry.

Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation is a measure of the intermolecular forces in the solid state. The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.[14]

Principle: A small amount of the sample is placed in a sealed container (a Knudsen cell) which has a very small, well-defined orifice. The cell is heated under high vacuum, and molecules effuse through the orifice. The rate of mass loss is proportional to the vapor pressure of the substance at that temperature.[15]

Step-by-Step Methodology:

-

Cell Preparation:

-

Use a Knudsen cell with a precisely known orifice area (A).

-

Load a small amount of the nitro-iodoxylene sample into the cell.

-

-

Experimental Setup:

-

Place the loaded cell in a high-vacuum chamber.

-

The mass of the cell is continuously monitored by a sensitive microbalance.

-

The temperature of the cell is precisely controlled and measured.

-

-

Isothermal Measurement:

-

Heat the cell to a desired constant temperature (T).

-

Allow the system to equilibrate.

-

Monitor the mass loss (dm) over a specific time interval (dt) under high vacuum. The rate of mass loss ( dm/dt ) should be linear.[16]

-

-

Vapor Pressure Calculation:

-

Calculate the vapor pressure (P) at temperature T using the Knudsen equation: P = (dm/dt) * (1/A) * sqrt(2πRT/M) where R is the ideal gas constant and M is the molar mass of the compound.[15]

-

-

Temperature Variation:

-

Repeat steps 3 and 4 at several different temperatures to obtain a series of vapor pressure vs. temperature data points.

-

-

Enthalpy of Sublimation Calculation:

-

Plot ln(P) versus 1/T. According to the Clausius-Clapeyron equation, this should yield a straight line.

-

The enthalpy of sublimation (ΔsubH°) is determined from the slope of the line: Slope = -ΔsubH° / R[14]

-

// Key relationships {rank=same; plot_data; clausius_clapeyron [label="Clausius-Clapeyron Eq:\nln(P) = -ΔsubH°/RT + C", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];} clausius_clapeyron -> plot_data [label="basis for plot"]; } } Caption: Process for determining ΔsubH° using the Knudsen effusion method.

Heat Capacity (Cp) and Thermal Stability

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure heat capacity and to study thermal events like melting, decomposition, and other phase transitions.[7][8]

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature. The sample and reference are subjected to the same controlled temperature program.

Step-by-Step Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

-

-

Heat Capacity Measurement:

-

Equilibrate the system at the starting temperature.

-

Heat the sample and reference at a constant rate (e.g., 1, 5, or 10 °C/min) over the desired temperature range.[7]

-

The instrument records the differential heat flow between the sample and the reference.

-

The heat capacity (Cp) is calculated from the differential heat flow signal, the heating rate, and the sample mass.

-

-

Thermal Stability and Decomposition Analysis:

-

For stability analysis, the temperature program is extended to higher temperatures until decomposition occurs.

-

The onset temperature of the exothermic decomposition peak provides an indication of the thermal stability of the compound.[18]

-

The integrated area of the exothermic peak corresponds to the enthalpy of decomposition.

-

Computational Prediction of Thermodynamic Properties

In parallel with experimental work, computational chemistry offers a powerful tool for predicting thermodynamic properties. High-level ab initio methods, such as Gaussian-4 (G4) theory, can provide accurate estimations of gas-phase enthalpies of formation, often with "chemical accuracy" (within ~4 kJ/mol of experimental values).[19]

Methodology: G4 Theory with Isodesmic Reactions

-

Structure Optimization: The 3D molecular structure of the target nitro-iodoxylene derivative is optimized using a lower-level theory, such as Density Functional Theory (DFT).

-

Energy Calculation: A series of high-level single-point energy calculations are performed on the optimized geometry to approximate the exact energy.

-

Enthalpy of Formation Calculation: While the atomization method (calculating the energy difference between the molecule and its constituent atoms) can be used, it is known to sometimes underestimate the stability of nitro compounds.[19] A more reliable approach is the use of isodesmic reactions .[20]

-

An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bond types leads to a cancellation of systematic errors in the calculation.

-

Example Isodesmic Reaction: Nitro-iodoxylene + Benzene → Iodoxylene + Nitrobenzene

-

The enthalpy of this reaction is calculated from the G4 energies. The enthalpy of formation of the target nitro-iodoxylene can then be determined if the experimental enthalpies of formation for the other three species (benzene, iodoxylene, and nitrobenzene) are known.

-

// Input for the final calculation exp_data [label="Experimental ΔfH°(g) of\nReference Compounds", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; exp_data -> calc_dfh [label="input"]; } } Caption: Isodesmic reaction approach for accurate computational prediction of ΔfH°.

Data Presentation: Thermodynamic Properties of Analogous Compounds

As experimental data for nitro-iodoxylene derivatives are not yet widely available, this section presents thermodynamic data for structurally related compounds. This information provides a valuable baseline for estimating the properties of the target molecules and for understanding the contributions of individual functional groups. All data are for the standard state at 298.15 K.

Table 1: Enthalpies of Formation (ΔfH°) and Sublimation/Vaporization (ΔHphase)

| Compound | Formula | State | ΔfH° (kJ/mol) | ΔsubH° / ΔvapH° (kJ/mol) | Reference(s) |

| o-Xylene | C₈H₁₀ | gas | 19.0 | 42.4 (vap) | [21] |

| m-Xylene | C₈H₁₀ | gas | 17.2 | 41.8 (vap) | |

| p-Xylene | C₈H₁₀ | gas | 17.9 | 42.4 (vap) | [22] |

| 3-Nitrotoluene | C₇H₇NO₂ | gas | 29.9 | 57.5 (vap) | [23] |

| 4-Nitrotoluene | C₇H₇NO₂ | gas | 29.9 | 67.5 (sub) | [16] |

| 1,3-Dinitrobenzene | C₆H₄N₂O₄ | solid | -20.4 | 93.5 (sub) | [24][25] |

| 1-Iodo-3-nitrobenzene | C₆H₄INO₂ | gas | 165.7 | 78.5 (sub) | [15][26] |

| 1-Iodo-4-nitrobenzene | C₆H₄INO₂ | solid | 96.0 | 85.0 (sub) | [15][27] |

| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | solid | -67.0 | 114.2 (sub) | [28] |

Table 2: Heat Capacities (Cp)

| Compound | Formula | State | Cp (J/mol·K) | Reference(s) |

| o-Xylene | C₈H₁₀ | liquid | 185.3 | [21] |

| 3-Nitrotoluene | C₇H₇NO₂ | liquid | 194.5 | [23] |

| 4-Nitrotoluene | C₇H₇NO₂ | solid | 165.7 | [29] |

| 1,3-Dinitrobenzene | C₆H₄N₂O₄ | solid | 184.1 | [24][25] |

| 2,6-Dinitrotoluene | C₇H₆N₂O₄ | solid | 200.0 | [30] |

| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | solid | 243.3 | [28] |

Structure-Property Relationships: Predictive Insights

By analyzing the data from analogous compounds, we can infer the thermodynamic impact of adding nitro and iodo groups to a xylene core.

-

Effect of Nitro Groups: The addition of nitro groups generally makes the enthalpy of formation more negative (more stable) in the solid phase due to strong intermolecular interactions, but less stable in the gas phase due to the high energy of the N-O bonds.[3] Each nitro group significantly increases the enthalpy of sublimation, reflecting strong dipole-dipole interactions in the crystal lattice. The presence of multiple nitro groups, particularly in ortho positions, can introduce steric strain, which may decrease thermal stability.[18]

-

Effect of Iodine: The substitution of a hydrogen atom with an iodine atom generally makes the enthalpy of formation less negative (less stable). This is due to the relatively low C-I bond energy. The large size and polarizability of iodine increase intermolecular van der Waals forces, leading to a higher enthalpy of sublimation compared to non-iodinated analogues.

-

Combined Effects in Nitro-Iodoxylene: For a hypothetical molecule like 4-iodo-3,5-dinitro-o-xylene, one would predict a high enthalpy of sublimation due to the combined effects of the polar nitro groups and the large iodine atom. Its gas-phase enthalpy of formation would likely be positive (endothermic), reflecting the energetic contributions of the nitro groups and the C-I bond. The thermal stability would be a complex interplay between the stabilizing effect of crystal lattice forces and the inherent energetic nature of the molecule, which can be experimentally determined using DSC as described above.

Conclusion

This technical guide has laid out the essential methodologies for determining the core thermodynamic properties of nitro-iodoxylene derivatives. While direct experimental data for this specific class of compounds remains scarce, a robust framework exists for its acquisition and prediction. High-precision techniques such as oxygen bomb calorimetry, Knudsen effusion mass loss, and differential scanning calorimetry provide the means for accurate experimental determination of the enthalpies of formation and sublimation, and heat capacity. These experimental efforts can be powerfully augmented by high-level computational methods like G4 theory, which can offer predictive insights and help validate experimental results. By leveraging the extensive thermodynamic data available for structurally related compounds, researchers can develop a strong intuitive and quantitative understanding of the structure-property relationships that govern the behavior of nitro-iodoxylene derivatives, thereby accelerating their application in drug discovery and materials science.

References

-

National Institute of Standards and Technology. (n.d.). 4-nitrotoluene. In NIST/TRC Web Thermo Tables (WTT). Retrieved February 23, 2026, from [Link]

- Zhang, L., et al. (2018). Thermal hazard analysis of dinitrotoluene nitration.

-

National Institute of Standards and Technology. (n.d.). 3-nitrotoluene. In NIST/TRC Web Thermo Tables (WTT). Retrieved February 23, 2026, from [Link]

- Suntsova, M. A., & Dorofeeva, O. V. (2013). Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules.

- Ribeiro da Silva, M. A. V., et al. (2020). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. PMC.

-

Cheméo. (n.d.). Benzene, 1-iodo-3-nitro-. Retrieved February 23, 2026, from [Link]

- Magee, J. W., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.

- Ribeiro da Silva, M. A. V., et al. (2010). A Combined Experimental and Computational Thermodynamic Study of Difluoronitrobenzene Isomers.

- Svoboda, P., et al. (2020). Enthalpy (a) and heat capacity (b) diagram for 4-nitrotoluene. a) SimCor results.

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC Press.

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dinitro-. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). o-Iodonitrobenzene. Retrieved February 23, 2026, from [Link]

- Suuberg, E. M., et al. (2007). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method.

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dinitro-. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-iodo-4-nitro-. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (n.d.). 1,3-Dinitrobenzene. Retrieved February 23, 2026, from [Link]

- U.S. Army Medical Research and Development Command. (1981).

- Lide, D. R. (Ed.). (n.d.). VAPOR PRESSURES OF PURE SUBSTANCES. In CRC Handbook of Chemistry and Physics.

- Dorofeeva, O. V., & Suntsova, M. A. (2011). Enthalpies of formation of nitromethane and nitrobenzene: Theory vs experiment.

- LibreTexts. (2023).

-

National Institute of Standards and Technology. (n.d.). Trinitrotoluene. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

- University of Camerino. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.

- Vitello, A., et al. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering.

- Pan, Y., et al. (2020).

-

Vedantu. (n.d.). Enthalpy of Combustion: Definition, Formula, Experiment & Examples. Retrieved February 23, 2026, from [Link]

-

Chemistry Learner. (2022). Heat (Enthalpy) of Sublimation: Definition and Equation. Retrieved February 23, 2026, from [Link]

- Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes.

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

-

Wikipedia. (n.d.). Enthalpy of sublimation. Retrieved February 23, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-nitrotoluene. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,6-dinitrotoluene. In NIST/TRC Web Thermo Tables (WTT). Retrieved February 23, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). o-Xylene. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

- Qualitest. (2025). Bomb Calorimetry Testing: A Complete How-To Guide. WorldofTest.com.

- National Research Council. (1981). XYLENE. In Emergency and Continuous Exposure Limits for Selected Airborne Contaminants.

-

The Organic Chemistry Tutor. (2017, September 23). Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry [Video]. YouTube. [Link]

- Aimil Ltd. (2023, April 20). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry.

-

Lafayette College. (2013, September 15). Thermophysical characterization: Bomb calorimeter (Standard Operating Procedure) [Video]. YouTube. [Link]

- University of California, Berkeley. (n.d.). Bomb Calorimetry. Berkeley Chemistry.

- ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.

- Google Patents. (n.d.). Process of producing 3, 5-diiodothyronines.

- Pagoria, P. F., et al. (1998). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV.

- Politzer, P., et al. (2024). Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD)

- Al-Jumaili, A. S. (2018). Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. ODU Digital Commons.

- Bergman, J., et al. (1984). 4-nitroindole. Organic Syntheses.

Sources

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Enthalpy of Combustion: Definition, Formula, Experiment & Examples [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 9. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 10. m.youtube.com [m.youtube.com]

- 11. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental and computational thermodynamic study of three monofluoronitrobenzene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. repository.petra.ac.id [repository.petra.ac.id]

- 14. sites.bu.edu [sites.bu.edu]

- 15. researchgate.net [researchgate.net]

- 16. 4-nitrotoluene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. researchgate.net [researchgate.net]

- 19. 1-Iodo-4-nitrobenzene | 636-98-6 | Benchchem [benchchem.com]

- 20. 1-Iodo-4-nitrobenzene | 30306-69-5 [amp.chemicalbook.com]

- 21. o-Xylene [webbook.nist.gov]

- 22. XYLENE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. 3-nitrotoluene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 24. Benzene, 1,3-dinitro- [webbook.nist.gov]

- 25. Benzene, 1,3-dinitro- [webbook.nist.gov]

- 26. Benzene, 1-iodo-3-nitro- (CAS 645-00-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 27. Benzene, 1-iodo-4-nitro- [webbook.nist.gov]

- 28. Trinitrotoluene [webbook.nist.gov]

- 29. researchgate.net [researchgate.net]

- 30. 2,6-dinitrotoluene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

Electronic & Steric Modulation: The Reactivity Matrix of 1-Iodo-2,5-dimethyl-3-nitrobenzene

[1]

Executive Summary

This technical guide analyzes the distinct reactivity profile of 1-iodo-2,5-dimethyl-3-nitrobenzene , a densely functionalized aryl halide scaffold.[1][2] Unlike simple nitro-aryl iodides, this molecule exhibits a "push-pull-twist" electronic landscape defined by Steric Inhibition of Resonance (SIR) .[1] The ortho-disposition of the nitro group relative to the C2-methyl substituent decouples the nitro group’s mesomeric withdrawing power while retaining its inductive deactivation.[2] This guide provides a mechanistic breakdown of these effects on Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and Nucleophilic Aromatic Substitution (

The Physico-Chemical Landscape[1][2][3]

Structural Analysis & Steric Inhibition of Resonance (SIR)

The reactivity of 1-iodo-2,5-dimethyl-3-nitrobenzene is governed by the interaction between the C2-methyl group and the C3-nitro group.[1]

-

The Ortho-Collision (C2-Me vs. C3-NO₂): The van der Waals radius of the methyl group (2.0 Å) and the nitro group oxygen (1.52 Å) creates significant steric strain if the nitro group attempts to remain coplanar with the benzene ring.

-

The "Twist" Effect: To relieve this strain, the nitro group rotates out of the aromatic plane (dihedral angle

).[2] -

Electronic Consequence:

-

Resonance (-M): The overlap between the nitrogen

-orbital and the aromatic -

Induction (-I): The inductive electron-withdrawing effect operates through the

-framework and is independent of planarity.[1] Therefore, the ring remains electron-deficient (activated for oxidative addition), but less so than a planar isomer.[1][2]

-

The Oxidative Addition Vector

The C1-Iodine bond is the primary reactive handle.[2] Its reactivity is modulated by two opposing forces:[2]

-

Electronic Activation: The C3-nitro group (via -I effect) lowers the energy of the LUMO at the C1-I bond, theoretically accelerating oxidative addition with Pd(0).[1][2]

-

Steric Deactivation: The C2-methyl group provides immediate steric bulk adjacent to the iodine, hindering the approach of the bulky Pd(0)-Ligand complex (

).[2]

Caption: Figure 1. Mechanistic interaction map showing the decoupling of resonance effects due to steric crowding and the dual role of the C2-methyl group.

Synthesis Strategy: The "High-Fidelity" Route

Direct nitration of 2-iodo-p-xylene often yields isomeric mixtures due to competing directing effects. The Sandmeyer Reaction from the corresponding aniline guarantees regiochemical purity.[2]

Protocol: Synthesis from 2,5-Dimethyl-3-nitroaniline

Objective: Synthesis of 1-iodo-2,5-dimethyl-3-nitrobenzene (Target) with >98% regiopurity.

-

Diazotization:

-

Reagents: 2,5-Dimethyl-3-nitroaniline (1.0 eq),

(2.5 M aq), -

Procedure: Suspend amine in dilute sulfuric acid at 0°C. Add aqueous

dropwise, maintaining internal temperature <5°C. Stir for 30 min. -

Checkpoint: Solution should become clear/translucent. Test with starch-iodide paper (instant blue = excess nitrite).[1] Destroy excess nitrite with urea.[2]

-

-

Iodination (Sandmeyer):

-

Reagents: KI (1.5 eq),

(0.5 eq - catalytic oxidant).[1] -

Procedure: Add the cold diazonium salt solution dropwise to a vigorously stirred solution of KI/I₂ in water at 0°C.

-

Critical Step: Allow to warm to room temperature, then heat to 60°C for 1 hour to ensure complete

evolution.

-

-

Workup:

-

Extract with EtOAc. Wash organic phase with 10%

(to remove iodine), then brine.[2] Dry over -

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexanes/EtOAc 95:5).

-

Reactivity & Optimization: Cross-Coupling

The Challenge: "The Ortho-Effect"

Standard conditions (e.g.,

-

Reason: The C2-methyl group hinders the formation of the square-planar Pd(II) oxidative addition complex.[1]

-

Solution: Use ligands with high steric demand but flexibility (to force reductive elimination later) and high electron-donating capacity (to accelerate oxidative addition into the hindered C-I bond).[1]

Optimized Suzuki-Miyaura Coupling Protocol

Target Transformation: Coupling of 1-iodo-2,5-dimethyl-3-nitrobenzene with Phenylboronic acid.[1]

| Component | Recommendation | Rationale |

| Catalyst Source | Zero-valent Pd source, free of interfering phosphines.[1] | |

| Ligand | SPhos or XPhos (2-4 mol%) | Biaryl phosphines form a monoligated |

| Base | Anhydrous phosphate in toluene/water allows for efficient transmetallation without hydrolyzing sensitive groups. | |

| Solvent | Toluene : Water (10:[1]1) | Biphasic system solubilizes inorganic base while protecting the catalyst.[2] |

| Temp | 80°C - 100°C | Thermal energy required to overcome the steric activation barrier of the C2-methyl.[1] |

Step-by-Step Workflow:

-

Inerting: Charge reaction vessel with Aryl Iodide (1.0 eq), Boronic Acid (1.5 eq),

(3.0 eq), -

Solvation: Add degassed Toluene/Water (10:1, 0.2 M concentration).

-

Reaction: Heat to 100°C for 12-16 hours.

-

Monitoring: TLC (UV visualization). The nitro group quenches fluorescence; look for the disappearance of the starting iodide spot (

in 10% EtOAc/Hex).[2] -

Workup: Filter through Celite to remove Pd black. Dilute with water, extract with EtOAc.[2]

Graphviz Workflow: Catalytic Cycle

Caption: Figure 2. Catalytic cycle highlighting the rate-limiting oxidative addition step modulated by the specific steric/electronic features of the substrate.

Alternative Pathways: Nucleophilic Aromatic Substitution ( )[1]

While the iodine is the primary handle, the nitro group activates the ring for

-

Position C1 (Iodine): Meta to Nitro.

displacement of Iodine is disfavored because the negative charge in the Meisenheimer complex cannot be delocalized onto the nitro group.[2]

References

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1][2] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2][3][4] Link[1]

-

Gorelik, M. V. (1994).[2] Steric Inhibition of Resonance in Nitro Compounds. Russian Chemical Reviews.

-

Knochel, P., et al. (2002).[2] Functionalized Polyorganometallics. Handbook of Functionalized Organometallics. Link[1]

-

PrepChem. (n.d.). Preparation of 1-iodo-3-nitrobenzene (Analogous Protocol). Link

-

NIST Chemistry WebBook. Benzene, 2-iodo-1,4-dimethyl- (Data Verification). Link[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Verification Required - Princeton University Library [oar.princeton.edu]

Strategic Utilization of 1-Iodo-2,5-dimethyl-3-nitrobenzene as a Divergent Scaffold

[1]

Executive Summary: The "Lynchpin" Concept

In the architecture of modern drug discovery, 1-Iodo-2,5-dimethyl-3-nitrobenzene (IDMNB) represents a high-value "lynchpin" scaffold.[1] Its utility stems not merely from its constituent functional groups, but from their specific 1,2,3,5-substitution pattern. This crowded arrangement offers a unique combination of orthogonal reactivity (aryl iodide vs. nitroarene) and privileged structural geometry (ortho-nitro-alkyl motif).[1]

For the medicinal chemist, IDMNB serves as a gateway to three critical heterocycle classes: 7-iodoindoles , polysubstituted benzimidazoles , and hindered biaryls . This guide details the mechanistic exploitation of IDMNB, providing validated protocols for its transformation into high-value pharmacophores.

Structural Analysis & Reactivity Profile

The molecule features three distinct reactivity zones that can be engaged sequentially without cross-interference.

| Functional Handle | Position | Reactivity Mode | Medicinal Application |

| Aryl Iodide | C1 | Pd/Cu-Catalyzed Cross-Coupling | Introduction of biaryl/heteroaryl tails; Late-stage diversification.[1] |

| Methyl Group | C2 | Benzylic Oxidation / Enamine Formation | Critical partner for Leimgruber-Batcho or Bartoli indole synthesis.[1] |

| Nitro Group | C3 | Reduction to Aniline | Precursor to benzimidazoles, quinoxalines, or nucleophilic aromatic substitution (SNAr). |

| Methyl Group | C5 | Steric/Lipophilic Modulator | Provides metabolic stability (blocking para-position relative to C2) and hydrophobic binding. |

The "Ortho-Effect" Advantage

The proximity of the C2-methyl and C3-nitro groups is the defining feature of IDMNB.[1] This ortho relationship enables "masked" heterocycle formation, where the benzene ring serves as the pre-formed backbone of an indole or quinoline system.

Primary Application Pathways

Pathway A: The Indole Gateway (7-Iodo-5-methylindole Synthesis)

The most potent application of IDMNB is the synthesis of 7-iodo-substituted indoles .[1] The 7-iodo position is notoriously difficult to access via direct electrophilic substitution on pre-formed indoles (which favors C3).[1] Using IDMNB, the iodine is pre-installed at the correct position before cyclization.

Mechanism: The Leimgruber-Batcho indole synthesis is preferred over the Bartoli method for this substrate to preserve the iodine atom (Grignards used in Bartoli can sometimes trigger iodine-magnesium exchange).[1]

-

Condensation: Reaction of the C2-methyl group with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms an enamine.[1]

-

Cyclization: Reductive cyclization (Zn/AcOH or H2/Pd) closes the pyrrole ring.

-

Regiochemical Outcome: The C2-methyl becomes the indole C2/C3, the C3-nitro becomes N1. The C1-iodine ends up at the C7 position , and the C5-methyl ends up at C5.[1]

-

Result:7-Iodo-5-methylindole (A privileged scaffold for kinase inhibitors).[1]

-

Pathway B: The Aniline Nexus (Benzimidazole Formation)

Selective reduction of the nitro group yields 3-iodo-2,5-dimethylaniline .[1] This intermediate is a "molecular lego" piece.

-

Acylation/Cyclization: Reaction with carboxylic acids or aldehydes yields 4-iodo-6-methylbenzimidazoles.[1]

-

Buchwald-Hartwig: The free amine can be coupled before the iodine is touched, or the iodine can be coupled before the nitro is reduced.

Pathway C: Divergent Cross-Coupling

The C1-iodine is highly reactive toward oxidative addition by Palladium(0).[1] However, the ortho-methyl group at C2 creates steric hindrance.

-

Strategy: Use specialized ligands (e.g., SPhos, XPhos) or Buchwald precatalysts to overcome the steric barrier at C1.

-

Sequence: It is often strategic to perform the Suzuki coupling first (while the Nitro group deactivates the ring, preventing side reactions) and then cyclize to the heterocycle.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent utility of IDMNB, mapping the transformation from raw material to complex pharmacophores.

Figure 1: Divergent synthetic pathways from 1-Iodo-2,5-dimethyl-3-nitrobenzene accessing three distinct chemical spaces.[1]

Detailed Experimental Protocol: Selective Reduction

One of the most common pitfalls with IDMNB is the dehalogenation of the iodine during nitro reduction. Standard catalytic hydrogenation (H2, Pd/C) will frequently strip the iodine atom. The following protocol uses Iron/Ammonium Chloride to ensure chemoselectivity.

Protocol: Chemoselective Reduction to 3-Iodo-2,5-dimethylaniline[1]

Objective: Reduce -NO2 to -NH2 without affecting the C-I bond.

Reagents:

-

Substrate: 1-Iodo-2,5-dimethyl-3-nitrobenzene (1.0 equiv)[1]

-

Reductant: Iron Powder (325 mesh, 5.0 equiv)

-

Electrolyte: Ammonium Chloride (NH4Cl, 5.0 equiv)[1]

-

Solvent: Ethanol/Water (4:1 v/v)[1]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (10 mmol) in Ethanol (40 mL) and Water (10 mL).

-

Activation: Add solid NH4Cl (50 mmol) and Iron powder (50 mmol) to the solution.

-

Reaction: Heat the heterogeneous mixture to vigorous reflux (approx. 80°C) with rapid mechanical stirring. Note: Rapid stirring is crucial to prevent the iron from clumping.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (yellow spot) should disappear within 2–4 hours, replaced by a fluorescent blue spot (amine).

-

Workup:

-

Validation: 1H NMR should show the disappearance of the downfield aromatic signals typical of nitro-arenes and the appearance of a broad singlet (NH2) around 3.5–4.0 ppm. Crucially, verify the integration of aromatic protons to ensure no deiodination occurred.

Case Study: Kinase Inhibitor Design

In the context of Type II Kinase Inhibitors (e.g., similar to Sorafenib or Pazopanib analogs), the 7-iodo-5-methylindole derived from IDMNB offers a specific geometric advantage.[1]

-

The 5-Methyl Group: Occupies the hydrophobic "gatekeeper" region or solvent-front lipophilic pocket, improving potency and residence time.[1]

-

The 7-Iodo Handle: Allows for the installation of a solubilizing tail (e.g., piperazine-linked heteroaryl) via Buchwald-Hartwig coupling after the core scaffold is assembled.[1] This "late-stage functionalization" allows for the rapid generation of SAR (Structure-Activity Relationship) libraries without resynthesizing the core.[1]

Pathway Mechanism Visualization

The specific mechanism for the Leimgruber-Batcho transformation of IDMNB is detailed below.

Figure 2: Mechanistic flow of the Leimgruber-Batcho synthesis preserving the iodine handle.

References

-

Bartoli Indole Synthesis: Bartoli, G., et al.[5] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129–2132 (1989).[5] Link

-

Leimgruber-Batcho Synthesis: Batcho, A. D., & Leimgruber, W. "Indoles from 2-nitrotoluenes."[1] Organic Syntheses, Coll. Vol. 7, p.34 (1990). Link[1]

-

Selective Nitro Reduction: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842 (1984).[1] Link

-

Suzuki Coupling on Hindered Substrates: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473 (2008). Link[1]

Methodological & Application

Application Notes & Protocols: A Modular Platform for the Synthesis of Polysubstituted Anilines from 1-Iodo-2,5-dimethyl-3-nitrobenzene

Abstract

Polysubstituted anilines are foundational scaffolds in medicinal chemistry, materials science, and agrochemicals. Their synthesis often requires robust and versatile methods that allow for precise control over substitution patterns. This guide details a powerful, two-stage synthetic platform commencing from the readily available building block, 1-Iodo-2,5-dimethyl-3-nitrobenzene. This starting material is strategically designed for sequential functionalization: the aryl iodide provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the nitro group serves as a masked aniline, which can be revealed in the final synthetic step. We present detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate diverse C-C and C-N bonds, followed by a reliable method for the reduction of the nitro moiety to the target aniline. These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to facilitate adaptation and troubleshooting.

Strategic Overview: A Two-Stage Approach

The synthetic strategy leverages the differential reactivity of the functional groups on the starting material. The Carbon-Iodine bond is significantly more susceptible to palladium-catalyzed cross-coupling than the C-NO₂ bond, which is exceptionally stable under these conditions[1]. This allows for the initial installation of diverse substituents at the 1-position. The nitro group's strong electron-withdrawing nature also deactivates the ring towards certain side reactions. The final step involves the chemoselective reduction of the nitro group to the corresponding aniline, a well-established and high-yielding transformation[2][3].

This sequential approach is advantageous as it avoids handling the more reactive and potentially air-sensitive aniline functionality during the often harsh conditions of cross-coupling, thereby preventing undesired side reactions such as diarylation in Buchwald-Hartwig aminations[4].

Caption: High-level workflow for aniline synthesis.

Part I: Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide of 1-Iodo-2,5-dimethyl-3-nitrobenzene is an ideal electrophile for palladium-catalyzed reactions due to the relatively low dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle[5].

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing biaryl structures, which are prevalent in pharmaceuticals[6]. The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.

Reaction Principle: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst[6][7][8].

Sources

- 1. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]

- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]

- 8. youtube.com [youtube.com]

Heck reaction parameters for 1-Iodo-2,5-dimethyl-3-nitrobenzene substrates

Application Note: Optimization of Mizoroki-Heck Coupling for Sterically Hindered Nitro-Aryl Iodides

Executive Summary & Scope

This technical guide details the optimization of Mizoroki-Heck cross-coupling parameters specifically for 1-Iodo-2,5-dimethyl-3-nitrobenzene . This substrate presents a classic "Steric-Electronic Paradox" in palladium catalysis:

-

Electronic Activation: The 3-nitro group (EWG) and 1-iodo leaving group highly activate the C–I bond for oxidative addition.

-

Steric Deactivation: The 2-methyl group exerts significant steric hindrance, impeding alkene coordination and the migratory insertion step.

This guide moves beyond standard textbook conditions, recommending Jeffery Conditions (Ligand-Free Phase Transfer) as the primary protocol and a Cationic Silver-Mediated Pathway as a secondary high-performance alternative.

Mechanistic Analysis & Causality

To optimize yields, one must understand the specific kinetic bottlenecks imposed by the 2,3,5-substitution pattern.

The Oxidative Addition (Fast Step)

Unlike aryl chlorides or bromides, the C–I bond in 1-iodo-2,5-dimethyl-3-nitrobenzene is weak. The meta-nitro group decreases electron density on the ring, making the palladium insertion (Pd(0)

The Migratory Insertion (The Bottleneck)

This is the critical failure point. The ortho-methyl group (C2) creates a "steric wall" near the palladium center. For the reaction to proceed, the alkene must coordinate to the Pd(II) species.[1][2][3]

-

Challenge: Bulky phosphine ligands (like PPh3) often exacerbate this crowding, leading to low conversion or catalyst decomposition (Pd black).

-

Solution: Use "Ligandless" systems (Jeffery conditions) where the active species is a less bulky Pd-nanocluster or anionic species stabilized by halide ions, or use a "Cationic Pathway" to strip halogens and open a vacant coordination site.

Diagram: Steric-Electronic Influence on Catalytic Cycle

Figure 1: The catalytic cycle highlights the specific conflict between the electronically activated oxidative addition and the sterically hindered alkene coordination.

Experimental Protocols

Two validated methods are provided. Method A is the industry standard for hindered iodides (cost-effective). Method B is the "problem-solver" for extremely unreactive alkenes.

Method A: The Jeffery Protocol (Phase-Transfer)

Best for: Acrylates, Styrenes, and general screening.

Rationale: Tetraalkylammonium salts (TBAB) stabilize "ligand-free" Pd-nanoparticles and increase the solubility of the inorganic base in the organic phase. This reduces steric bulk around the Pd center compared to phosphine ligands.

Reagents:

-

Substrate: 1-Iodo-2,5-dimethyl-3-nitrobenzene (1.0 equiv)

-

Alkene: 1.2 – 1.5 equiv (e.g., Methyl acrylate, Styrene)

-

Catalyst: Pd(OAc)₂ (2 – 5 mol%)

-

Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

-

Base: NaHCO₃ or K₂CO₃ (2.5 equiv)

-

Solvent: DMF or DMAc (0.2 M concentration)

Step-by-Step:

-

Charge: In a dried reaction vial, combine the aryl iodide, TBAB, and Base.

-

Solvate: Add anhydrous DMF. Degas by sparging with Argon for 10 minutes (Critical: Oxygen kills active Pd species).

-

Catalyst: Add Pd(OAc)₂ and the Alkene.[4]

-

Heat: Seal and heat to 80–100°C . (Note: The Nitro group activates the iodide; temperatures >120°C may cause degradation).

-

Monitor: Check TLC/HPLC at 2 hours. If conversion is <50%, raise temp to 110°C.

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/TBAB. Dry over MgSO₄.

Method B: The Cationic Pathway (Silver-Mediated)

Best for: Sterically demanding alkenes or when Method A fails.

Rationale: Silver salts (Ag₂CO₃) act as halide scavengers, precipitating AgI. This forces the Pd-intermediate into a cationic state (

Reagents:

-

Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%) OR Pd(dppf)Cl₂

-

Base/Additive: Ag₂CO₃ (1.1 equiv) - Acts as both base and scavenger.

-

Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step:

-

Prep: Combine Aryl Iodide, Catalyst, Ligand, and Alkene in a vial.

-

Solvent: Add MeCN.[3]

-

Silver Addition: Add Ag₂CO₃ last (Protect from light).

-

Reaction: Heat to 60–80°C . The cationic pathway often proceeds at lower temperatures.

-

Filtration: The mixture will generate a heavy precipitate (AgI). Filter through Celite® before standard workup.

Parameter Optimization Matrix

Use this table to select conditions based on your specific coupling partner.

| Variable | Standard Recommendation | High-Steric Adjustment | Why? |

| Solvent | DMF / DMAc | NMP | Higher boiling point, better solubility for clusters. |

| Base | K₂CO₃ | Ag₂CO₃ | Silver strips Iodide, opening space on Pd. |

| Ligand | None (Jeffery) | P(o-tol)₃ | Ortho-tolyl phosphine is the classic ligand for ortho-substituted aryls. |

| Temp | 90°C | 120°C | Thermal energy required to overcome steric activation barrier. |

| Concentration | 0.2 M | 0.5 M | Higher concentration drives bimolecular kinetics. |

Decision Logic for Condition Selection

Figure 2: Workflow for selecting the appropriate protocol based on the electronic nature of the coupling partner.

Troubleshooting & Safety

-

Regioselectivity: With the 3-nitro group, the aryl ring is electron-deficient. When coupling with electron-rich alkenes (like vinyl ethers), expect a mixture of

and -

Pd Black Formation: If the reaction solution turns black and conversion stops, the catalyst has aggregated.

-

Fix: Increase TBAB loading to 2.0 equiv or switch to a palladacycle catalyst (e.g., Herrmann-Beller catalyst).

-

-

Safety Warning: Nitro-aromatics can be energetic. While 1-iodo-2,5-dimethyl-3-nitrobenzene is generally stable, avoid heating dry residues. Ensure reaction mixtures in DMF/DMAc are not heated above their flash points without inert gas blanketing.

References

-